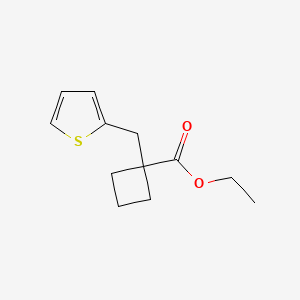
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is an organic compound with a unique structure that combines a cyclobutane ring, a carboxylic acid ester, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst. The thienylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where thiophene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the thienyl ring.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The thienylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Similar in structure but with a cyclopropane ring and a methoxy-phenyl group.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a cyclopentane ring and an oxo group.
Uniqueness
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
414859-90-8 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 1-(thiophen-2-ylmethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H16O2S/c1-2-14-11(13)12(6-4-7-12)9-10-5-3-8-15-10/h3,5,8H,2,4,6-7,9H2,1H3 |
InChI Key |
DWAMQJSDOFSDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















